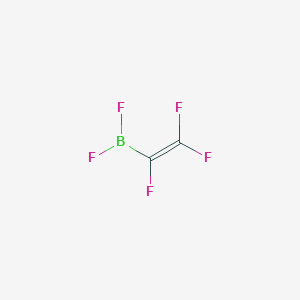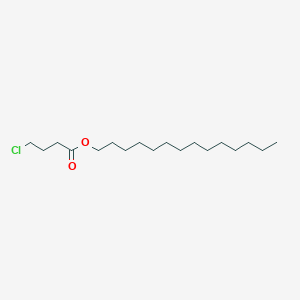
Diazene, dibutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, dibutyl, also known as di-n-butyldiazene, is an organic compound with the molecular formula C₈H₁₈N₂. It is a member of the diazene family, which are compounds containing a nitrogen-nitrogen double bond. This compound is characterized by its two butyl groups attached to the nitrogen atoms, making it a symmetrical molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diazene, dibutyl can be synthesized through the oxidation of 1,2-di-n-butylhydrazine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or air. The reaction conditions often include a solvent like hexane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar oxidizing agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, dibutyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the butyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine.
Solvents: Hexane, other organic solvents.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Aplicaciones Científicas De Investigación
Diazene, dibutyl has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development.
Mecanismo De Acción
The mechanism of action of diazene, dibutyl involves its ability to undergo redox reactions. The nitrogen-nitrogen double bond can be reduced or oxidized, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the interaction with oxidizing and reducing agents, leading to the formation of azo compounds and hydrazine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Diimide (HN=NH): A simpler diazene compound with similar redox properties.
Azobenzene: An organic diazene with aromatic groups instead of butyl groups.
Uniqueness
Diazene, dibutyl is unique due to its symmetrical structure with two butyl groups, which influences its reactivity and the types of reactions it undergoes. Its specific applications in organic synthesis and potential biological activity also distinguish it from other diazene compounds .
Propiedades
Número CAS |
2159-75-3 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
dibutyldiazene |
InChI |
InChI=1S/C8H18N2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
SZNDPAPNQABPGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


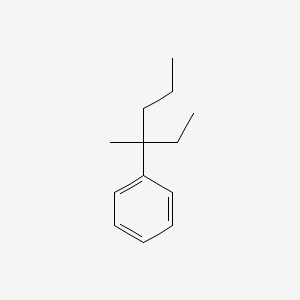
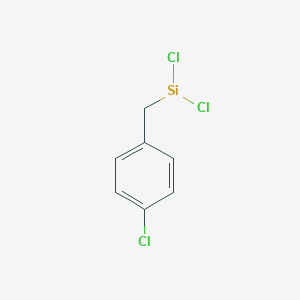

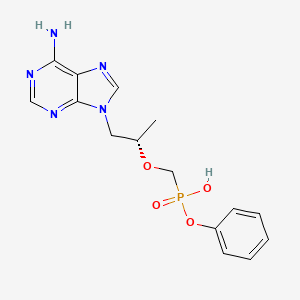
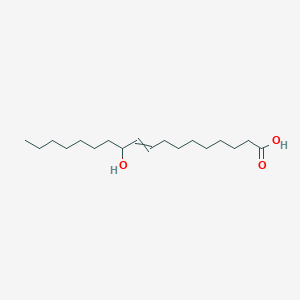
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)

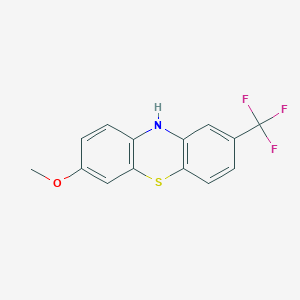
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

